1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone
Overview
Description
OPC-14523 is a small molecule compound developed by Otsuka America Pharmaceutical. It is primarily investigated for its potential use as an antidepressant, particularly in treating refractory depression, bulimia, and obsessive-compulsive disorders . OPC-14523 functions as a serotonin reuptake inhibitor and sigma receptor ligand, making it a promising candidate for various therapeutic applications .
Preparation Methods
The preparation of OPC-14523 involves synthetic routes that include the formation of a phenylpiperazine skeleton. This skeleton consists of a piperazine bound to a phenyl group . The compound is available in different forms, such as OPC-14523 hydrochloride and OPC-14523 mesylate, which offer varying degrees of solubility and stability . Industrial production methods typically involve the synthesis of the free base form, followed by conversion to the desired salt form for improved solubility and stability .
Chemical Reactions Analysis
OPC-14523 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: OPC-14523 can undergo substitution reactions, particularly involving the phenyl and piperazine groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
OPC-14523 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions of serotonin reuptake inhibitors and sigma receptor ligands.
Mechanism of Action
OPC-14523 exerts its effects primarily through its action as a serotonin reuptake inhibitor and sigma receptor ligand . The compound binds to the sodium-dependent serotonin transporter, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft . Additionally, OPC-14523 acts on sigma receptors, which are involved in modulating neurotransmitter release and neuronal activity . This dual mechanism of action contributes to its antidepressant-like effects and potential therapeutic benefits .
Comparison with Similar Compounds
OPC-14523 is unique in its dual action as a serotonin reuptake inhibitor and sigma receptor ligand. Similar compounds include:
Fluoxetine: A well-known selective serotonin reuptake inhibitor (SSRI) used to treat depression and other mood disorders.
Sertraline: Another SSRI with a similar mechanism of action but different chemical structure.
The uniqueness of OPC-14523 lies in its combined action on both serotonin and sigma receptors, which may offer enhanced therapeutic effects compared to compounds that target only one of these pathways .
Properties
IUPAC Name |
1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19/h2-3,5-8,17H,4,9-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZGTNZBLPCBIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
OPC-14523 is a serotonin reuptake inhibitor. It treats depression, especially refractory depression, in a mammal, including a human, by administering to the mammal a sigma receptor ligand in combination with an antidepressant agent. It also relates to pharmaceutical compositions containing a pharmaceutically acceptable carrier, a sigma receptor ligand and a serotonin reuptake inhibitor. | |
Record name | OPC-14523 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
145969-30-8 | |
Record name | OPC-14523 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145969308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OPC-14523 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05422 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OPC-14523 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1981OTB4DS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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